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molecular formula C15H22O3 B072353 Octyl 4-hydroxybenzoate CAS No. 1219-38-1

Octyl 4-hydroxybenzoate

Cat. No. B072353
M. Wt: 250.33 g/mol
InChI Key: RIKCMEDSBFQFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05891358

Procedure details

Quantities: compound 21 (13.76 g, 0.045 mol), ethanol (150 ml), aqueous ammonia (35% w/v, 150 ml).
Name
compound 21
Quantity
13.76 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC([O:5][C:6]1[CH:22]=[CH:21][C:9]([C:10]([O:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[O:11])=[CH:8][CH:7]=1)=O.N>C(O)C>[OH:5][C:6]1[CH:7]=[CH:8][C:9]([C:10]([O:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[O:11])=[CH:21][CH:22]=1

Inputs

Step One
Name
compound 21
Quantity
13.76 g
Type
reactant
Smiles
COC(=O)OC1=CC=C(C(=O)OCCCCCCCC)C=C1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C(=O)OCCCCCCCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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